![molecular formula C10H13N3O3 B580612 (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine CAS No. 1211892-14-6](/img/structure/B580612.png)
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
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Overview
Description
The compound is a derivative of 4-methoxybenzyl alcohol , which is an organic compound used in various chemical reactions . It also seems to have a nitroethylene component, which is a type of nitro compound used in organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-methoxybenzyl compounds are generally synthesized through reactions involving 4-methoxybenzyl alcohol . The nitroethylene component could potentially be introduced through a nitration reaction .Chemical Reactions Analysis
4-Methoxybenzyl compounds are known to participate in various chemical reactions . They can act as reagents in the synthesis of semiconductors, nanosheets, and nanocrystals . The nitroethylene component could potentially participate in reactions involving the nitro group .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol, a related compound, is a clear colorless to yellow liquid . Its exact physical and chemical properties would depend on the specific structure of the compound.Scientific Research Applications
Synthesis and Catalytic Properties
(Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine and related compounds have been studied for their potential applications in synthesis and catalysis. The Schiff base ligands synthesized from 3-methoxy-2-hydroxybenzaldehyde and different diamines, including (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, have been explored for their ability to form manganese(III) complexes. These complexes demonstrate significant peroxidase mimic activity, which is critical for the catalysis of certain chemical reactions, including the H2O2-mediated reaction with ABTS (Bermejo et al., 2017).
Corrosion Inhibition
Certain derivatives of (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, such as Schiff bases, have been evaluated for their corrosion inhibition properties. For instance, compounds like N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine) have shown high inhibition efficiency for mild steel in acidic solutions. The inhibition occurs through the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm (Singh & Quraishi, 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .
Mode of Action
Based on the structure of the compound and the known reactions at the benzylic position, it can be inferred that the compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways involving the enzymes mentioned above .
Pharmacokinetics
Similar compounds have shown potent inhibitory activity against certain enzymes, suggesting that they may have good bioavailability .
Result of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau, which are key features of alzheimer’s disease pathophysiology .
Action Environment
The reaction conditions for similar compounds have been tailored for specific applications .
properties
IUPAC Name |
(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSBVKEORUYFG-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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